molecular formula C17H26N2O3 B13885662 tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

Cat. No.: B13885662
M. Wt: 306.4 g/mol
InChI Key: LVVZIICHFJJLNA-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is a chemical compound with the molecular formula C16H24N2O4. It is an intermediate in the synthesis of functionalized amino acids and is used in the synthesis of various pharmaceuticals, including antiepileptic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves several steps. One common method includes the reaction of tert-butyl carbamate with an appropriate benzylamine derivative under controlled conditions. The reaction typically requires a solvent such as chloroform or DMSO and may involve catalysts to enhance the reaction rate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with precise temperature and pressure controls .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2). These interactions play a crucial role in its pharmacological effects, particularly in the treatment of epilepsy .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-(benzylamino)-3-methoxy-1-oxopropan-2-yl)carbamate
  • tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate
  • N-Benzyl-tert-butylamine

Uniqueness

tert-Butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific molecular structure, which allows it to interact with voltage-gated sodium channels and CRMP2. This specificity makes it particularly useful in the synthesis of antiepileptic drugs, distinguishing it from other similar compounds .

Properties

Molecular Formula

C17H26N2O3

Molecular Weight

306.4 g/mol

IUPAC Name

tert-butyl N-[1-(benzylamino)-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C17H26N2O3/c1-12(2)14(19-16(21)22-17(3,4)5)15(20)18-11-13-9-7-6-8-10-13/h6-10,12,14H,11H2,1-5H3,(H,18,20)(H,19,21)

InChI Key

LVVZIICHFJJLNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=CC=C1)NC(=O)OC(C)(C)C

Origin of Product

United States

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